7-Methylquinoxalin-5-amine
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Overview
Description
7-Methylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse pharmacological activities The structure of this compound consists of a quinoxaline ring with a methyl group at the 7th position and an amine group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoxalin-5-amine typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by further functionalization. One common method includes:
Step 1: Condensation of o-phenylenediamine with methylglyoxal in the presence of an acid catalyst to form 7-methylquinoxaline.
Step 2: Nitration of 7-methylquinoxaline to introduce a nitro group at the 5th position.
Step 3: Reduction of the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoxalin-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used to introduce halogen atoms.
Major Products:
Oxidation: 7-Methylquinoxalin-5-nitroso or 7-Methylquinoxalin-5-nitro.
Reduction: 7-Methyl-1,2-dihydroquinoxalin-5-amine.
Substitution: 7-Methylquinoxalin-5-halide derivatives.
Scientific Research Applications
7-Methylquinoxalin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methylquinoxalin-5-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit microbial growth by interfering with DNA synthesis or protein function.
Comparison with Similar Compounds
- 3-Methylquinoxalin-5-amine
- 7-Methylquinoxalin-2(1H)-one
- Quinoxaline
Comparison:
- 3-Methylquinoxalin-5-amine: Similar structure but with the methyl group at the 3rd position. It may have different pharmacological properties due to the positional isomerism.
- 7-Methylquinoxalin-2(1H)-one: Contains a carbonyl group at the 2nd position instead of an amine group. This structural difference can lead to different reactivity and applications.
- Quinoxaline: The parent compound without any substituents. It serves as a basic framework for various derivatives, including 7-Methylquinoxalin-5-amine.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9N3 |
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Molecular Weight |
159.19 g/mol |
IUPAC Name |
7-methylquinoxalin-5-amine |
InChI |
InChI=1S/C9H9N3/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,10H2,1H3 |
InChI Key |
HHHCVAWXYCRRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CN=C2C(=C1)N |
Origin of Product |
United States |
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